Cas no 27325-89-9 (2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine)
2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine
- 2-methyl-4-(oxan-4-yl)pyridine
- FS-2021
- 2-Methyl-4-(tetrahydro-pyran-4-yl)-pyridine
- AKOS006292852
- 27325-89-9
- SCHEMBL22601550
-
- MDL: MFCD06637761
- Inchi: 1S/C11H15NO/c1-9-8-11(2-5-12-9)10-3-6-13-7-4-10/h2,5,8,10H,3-4,6-7H2,1H3
- InChI Key: RJVIQJANSNUBPG-UHFFFAOYSA-N
- SMILES: O1CCC(C2C=CN=C(C)C=2)CC1
Computed Properties
- Exact Mass: 177.115364102Da
- Monoisotopic Mass: 177.115364102Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 22.1Ų
2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 032605-250mg |
2-Methyl-4-(tetrahydro-pyran-4-yl)-pyridine |
27325-89-9 | 250mg |
£202.00 | 2022-03-01 | ||
| Fluorochem | 032605-1g |
2-Methyl-4-(tetrahydro-pyran-4-yl)-pyridine |
27325-89-9 | 1g |
£605.00 | 2022-03-01 | ||
| Chemenu | CM516016-1g |
2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine |
27325-89-9 | 97% | 1g |
$405 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1238335-100mg |
2-methyl-4-(oxan-4-yl)pyridine |
27325-89-9 | 90% | 100mg |
$245 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1238335-5g |
2-methyl-4-(oxan-4-yl)pyridine |
27325-89-9 | 90% | 5g |
$4895 | 2024-06-06 | |
| A2B Chem LLC | AJ72466-250mg |
2-methyl-4-(oxan-4-yl)pyridine |
27325-89-9 | 90% | 250mg |
$215.00 | 2023-12-31 | |
| A2B Chem LLC | AJ72466-1g |
2-methyl-4-(oxan-4-yl)pyridine |
27325-89-9 | 90% | 1g |
$650.00 | 2024-04-20 | |
| A2B Chem LLC | AJ72466-100mg |
2-methyl-4-(oxan-4-yl)pyridine |
27325-89-9 | 90% | 100mg |
$95.00 | 2024-04-20 | |
| A2B Chem LLC | AJ72466-5g |
2-methyl-4-(oxan-4-yl)pyridine |
27325-89-9 | 90% | 5g |
$2995.00 | 2024-04-20 | |
| 1PlusChem | 1P00KUZ6-100mg |
2-methyl-4-(oxan-4-yl)pyridine |
27325-89-9 | 90% | 100mg |
$99.00 | 2025-03-01 |
2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine
2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine: A Comprehensive Overview
The compound 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine, also known by its CAS registry number CAS NO 27325-89-9, is a synthetic organic compound that belongs to the class of pyridines. This compound has gained significant attention in recent years due to its potential applications in various fields, including pharmaceuticals and materials science. In this article, we will explore the structure, synthesis, properties, and applications of 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine, highlighting its importance in modern chemical research.
The molecular structure of 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine features a pyridine ring with two substituents: a methyl group at position 2 and a tetrahydro-2H-pyran-4-yl group at position 4. The pyridine ring is an aromatic six-membered ring containing one nitrogen atom, which confers unique electronic properties to the molecule. The presence of the methyl group introduces steric hindrance, while the tetrahydro-2H-pyran-4-yl group adds complexity to the structure and contributes to its chemical reactivity.
The synthesis of 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine can be achieved through various routes, including nucleophilic substitution, coupling reactions, and cyclization. One of the most efficient methods involves the reaction of a pyridine derivative with a tetrahydrofuran-based compound under specific conditions. This reaction pathway not only ensures high yields but also allows for fine-tuning of the product's properties by modifying the starting materials.
One of the key advantages of 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine is its stability and resistance to degradation under standard storage conditions. This makes it a valuable intermediate in the synthesis of more complex molecules. Additionally, the compound exhibits good solubility in organic solvents, which facilitates its use in various chemical reactions.
In recent years, there has been growing interest in the application of 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine in pharmaceutical research. Its unique structure makes it a potential candidate for drug development, particularly in the areas of neurodegenerative diseases and cancer. For instance, studies have shown that this compound can act as an inhibitor of certain enzymes involved in disease progression, making it a promising lead for therapeutic agents.
Furthermore, 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine has been explored for its potential as a building block in the construction of more complex organic molecules. Its versatility allows for easy functionalization through various chemical transformations, such as substitution, addition, and coupling reactions.
Recent advancements in 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine research have focused on its role in asymmetric synthesis. By employing chiral catalysts, researchers have been able to synthesize enantiomerically pure derivatives of this compound, which are highly valuable in the pharmaceutical industry.
Another area of active research is the exploration of 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine as a precursor for bioactive compounds. By modifying its substituents, scientists have been able to create molecules with enhanced biological activity and selectivity, paving the way for new treatments in various therapeutic areas.
Despite its potential, there are challenges associated with the use of 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine. One of the main issues is its relatively high cost of production, which limits its accessibility for large-scale applications. Additionally, further research is needed to fully understand its environmental impact and toxicity profile.
Looking ahead, the future of 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine in chemical and pharmaceutical research appears promising. With continued advancements in synthetic methods and a deeper understanding of its biological properties, this compound is likely to play an even more significant role in drug development and materials science.
In conclusion, 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine is a versatile and valuable compound with wide-ranging applications in chemistry and pharmacology. Its unique structure, stability, and reactivity make it an ideal candidate for both fundamental research and practical applications. As the field of organic chemistry continues to evolve, this compound will undoubtedly remain at the forefront of scientific investigations.
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